molecular formula C7H13ClO2S B2721956 3-Propylcyclobutane-1-sulfonyl chloride CAS No. 2375268-70-3

3-Propylcyclobutane-1-sulfonyl chloride

Cat. No.: B2721956
CAS No.: 2375268-70-3
M. Wt: 196.69
InChI Key: GPYRQFVWLDOYRK-UHFFFAOYSA-N
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Description

3-Propylcyclobutane-1-sulfonyl chloride is a chemical compound characterized by its unique cyclic structure. It is a sulfonyl chloride derivative, which makes it a valuable intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it an important subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propylcyclobutane-1-sulfonyl chloride can be synthesized through the oxidative chlorination of thiol derivatives. One common method involves the use of hydrogen peroxide and thionyl chloride, which react with thiol derivatives to form the corresponding sulfonyl chlorides . Another method employs N-chlorosuccinimide and dilute hydrochloric acid for the oxidation of thiols to sulfonyl chlorides .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidative chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Propylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols and phenols.

    Sulfonic Acids: Formed by further oxidation.

Scientific Research Applications

3-Propylcyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propylcyclobutane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can then participate in various biochemical and chemical pathways. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Uniqueness: 3-Propylcyclobutane-1-sulfonyl chloride is unique due to its propyl group attached to the cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific synthetic applications where other sulfonyl chlorides may not be as effective.

Properties

IUPAC Name

3-propylcyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-2-3-6-4-7(5-6)11(8,9)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYRQFVWLDOYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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